
7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol
Overview
Description
7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol is a useful research compound. Its molecular formula is C9H7Br2N3O and its molecular weight is 332.98 g/mol. The purity is usually 95%.
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Mechanism of Action
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications . Moreover, this class of heterocycles finds use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
The synthesis of 1,8-naphthyridines often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
Biochemical Analysis
Biochemical Properties
7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases. By binding to the active site of these enzymes, this compound disrupts their normal function, leading to altered cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as DNA and proteins. This compound can intercalate into DNA, causing structural distortions that hinder replication and transcription processes. Furthermore, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism and clearance from the body. For instance, this compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes result in the formation of various metabolites, which can influence the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing this compound to these compartments. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .
Biological Activity
Overview
7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol is a heterocyclic compound with significant potential in biomedical research due to its diverse biological activities. Its molecular formula is and it has a molecular weight of approximately 332.98 g/mol. This compound has been studied for its interactions with various biological targets, including enzymes and cellular pathways.
The biological activity of this compound primarily stems from its ability to interact with biomolecules such as DNA and proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound inhibits enzymes involved in DNA replication and repair, particularly topoisomerases. This inhibition disrupts normal cellular processes, leading to alterations in cell cycle regulation and apoptosis .
- DNA Intercalation: It can intercalate into DNA, causing structural distortions that impede replication and transcription .
- Modulation of Gene Expression: The compound influences gene expression related to stress responses and cellular metabolism by affecting key metabolic enzymes .
Antitumor Properties
Research indicates that this compound exhibits antitumor activity. It has been shown to inhibit tumor growth in various animal models at lower doses while higher doses may lead to toxic effects such as hepatotoxicity .
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects by modulating inflammatory pathways and reducing the expression of pro-inflammatory cytokines .
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Tumor Growth Inhibition:
- Objective: To evaluate the antitumor efficacy in vivo.
- Findings: At a dosage of 10 mg/kg body weight, significant inhibition of tumor growth was observed in murine models compared to control groups .
- Inflammation Model Study:
Dosage Effects
The biological effects of this compound vary significantly with dosage:
Dosage (mg/kg) | Biological Effect | Observations |
---|---|---|
5 | Anti-inflammatory | Reduced cytokine levels |
10 | Antitumor | Significant tumor growth inhibition |
20 | Toxicity | Induction of hepatotoxicity |
Metabolic Pathways
The metabolism of this compound involves phase I and phase II reactions, including oxidation and conjugation. These processes lead to various metabolites that can influence its pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
7-amino-3,6-dibromo-4-methyl-1H-1,8-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N3O/c1-3-4-2-5(10)7(12)13-8(4)14-9(15)6(3)11/h2H,1H3,(H3,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYZQXQHXJNWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=NC(=C(C=C12)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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